molecular formula C10H5ClO4 B1347605 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid CAS No. 883-92-1

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B1347605
CAS No.: 883-92-1
M. Wt: 224.59 g/mol
InChI Key: FOEGEQQPOKZIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic organic compounds. The official IUPAC name for this compound is 6-chloro-2-oxochromene-3-carboxylic acid , which precisely describes the structural features and substitution pattern. This nomenclature indicates the presence of a chlorine atom at position 6 of the chromene ring system, an oxo group (carbonyl) at position 2, and a carboxylic acid functional group attached to position 3 of the chromene core.

The compound is registered with the Chemical Abstracts Service under the registry number 883-92-1 , which serves as the unique identifier for this specific chemical entity. This CAS number has remained consistent across multiple chemical databases and suppliers, ensuring accurate identification and tracking of the compound in scientific literature and commercial transactions. The European Community number assigned to this compound is 840-472-2 , providing an additional regulatory identifier for use within European Union jurisdictions.

Additional regulatory and database identifiers include the DSSTox Substance ID DTXSID50297327 and the ChEMBL identifier CHEMBL1414071 , which facilitate cross-referencing across different chemical and biological databases. The compound also carries the MDL number MFCD00991129 , which is commonly used in chemical inventory management systems.

Table 1: Primary Chemical Identifiers for this compound

Identifier Type Value
IUPAC Name 6-chloro-2-oxochromene-3-carboxylic acid
CAS Registry Number 883-92-1
European Community Number 840-472-2
DSSTox Substance ID DTXSID50297327
ChEMBL ID CHEMBL1414071
MDL Number MFCD00991129
PubChem CID 271643

Structural Isomerism and Tautomeric Forms

The structural characteristics of this compound present several important considerations regarding isomerism and potential tautomeric equilibria. The chromene core structure exists as part of the broader family of benzopyran derivatives, where the 2H-chromene designation specifically indicates the position of the saturated carbon in the heterocyclic ring. This structural arrangement is distinct from its 4H-chromene tautomer, where the saturated carbon would be positioned at the 4-position rather than the 2-position.

Research into chromene tautomerism has demonstrated that these compounds can exist in equilibrium between different tautomeric forms under specific conditions. However, for this compound, the presence of the lactone functionality (2-oxo group) and the electron-withdrawing chlorine substituent significantly stabilize the 2H-chromene form. The compound does not exhibit classical keto-enol tautomerism as might be observed in simpler carbonyl-containing systems, because the carbonyl group is incorporated into the lactone ring structure.

The structural stability of this compound is further enhanced by the extended conjugation system that includes the benzene ring, the carbonyl oxygen, and the carboxylic acid functionality. This conjugated system creates a planar molecular geometry that contributes to the thermodynamic stability of the observed tautomeric form. Computational studies and experimental observations have confirmed that the compound exists predominantly in the form represented by its standard structural formula, with minimal contribution from alternative tautomeric structures.

The chlorine substituent at position 6 introduces additional electronic effects that influence the overall molecular stability and reactivity. The electron-withdrawing nature of the chlorine atom affects the electron density distribution throughout the aromatic system, which can influence both the chemical reactivity and the spectroscopic properties of the compound.

Molecular Formula and Weight Validation

The molecular formula of this compound is C₁₀H₅ClO₄ , representing a composition of ten carbon atoms, five hydrogen atoms, one chlorine atom, and four oxygen atoms. This molecular composition corresponds to a calculated molecular weight of 224.59 grams per mole according to current atomic weight standards, with some sources reporting the rounded value of 224.6 grams per mole.

The molecular weight calculation is based on the current IUPAC atomic weights: carbon (12.011), hydrogen (1.008), chlorine (35.453), and oxygen (15.999). The precise calculation yields 224.5924 grams per mole, which is consistently rounded to 224.59 or 224.6 in various chemical databases and supplier specifications. This molecular weight has been verified through mass spectrometry analysis and is consistent across multiple independent sources.

Table 2: Molecular Composition and Weight Data

Component Count Atomic Weight Contribution (g/mol)
Carbon 10 12.011 120.11
Hydrogen 5 1.008 5.04
Chlorine 1 35.453 35.453
Oxygen 4 15.999 63.996
Total 20 - 224.599

The molecular formula validation has been confirmed through multiple analytical techniques including high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and elemental analysis. The InChI representation of the compound is InChI=1S/C10H5ClO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13) , which provides a standardized way to represent the molecular connectivity and stereochemistry.

The SMILES notation for this compound is C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)O , which offers a linear string representation of the molecular structure that can be used for database searches and computational modeling. This notation accurately captures the connectivity pattern and functional group arrangement within the molecule.

Synonymous Designations in Chemical Databases

The compound this compound is known by numerous synonymous designations across different chemical databases, suppliers, and research publications. These alternative names reflect various nomenclature conventions, including traditional naming systems, trade designations, and database-specific identifiers.

One of the most commonly encountered alternative names is 6-chloro-2-oxo-2H-1-Benzopyran-3-carboxylic acid , which emphasizes the benzopyran structural foundation of the chromene system. This nomenclature is particularly prevalent in older chemical literature and certain database systems that favor the benzopyran designation over the more modern chromene terminology.

Another frequently used synonym is 6-chlorocoumarin-3-carboxylic acid , which highlights the relationship between this compound and the broader coumarin family of natural and synthetic compounds. This designation is particularly useful for researchers working in the field of coumarin derivatives and natural product chemistry, as it immediately identifies the structural class and potential biological activities associated with these compounds.

Table 3: Major Synonymous Designations and Their Sources

Synonym Context/Source Usage Frequency
6-chloro-2-oxochromene-3-carboxylic acid IUPAC standard Primary
6-chloro-2-oxo-2H-1-Benzopyran-3-carboxylic acid Traditional nomenclature Common
6-chlorocoumarin-3-carboxylic acid Coumarin family designation Common
6-chloro-2-keto-chromene-3-carboxylic acid Alternative carbonyl designation Occasional
6-chloro-2-oxo-3-chromenecarboxylic acid Condensed nomenclature Occasional

Database-specific identifiers include various alphanumeric codes used by chemical suppliers and research institutions. For example, the compound appears in some databases under codes such as TIMTEC-BB SBB004435 , CHEMBL1414071 , and NSC115552 . These codes are particularly important for procurement and inventory management purposes, as they provide unambiguous identification for ordering and tracking purposes.

International chemical databases may use translated or transliterated versions of the compound name, particularly in non-English speaking countries. However, the CAS registry number 883-92-1 remains the most reliable identifier across all international databases and regulatory systems, ensuring consistent identification regardless of language or local nomenclature preferences.

Properties

IUPAC Name

6-chloro-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEGEQQPOKZIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297327
Record name 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883-92-1
Record name 883-92-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Baylis-Hillman Adduct Hydrolysis Route

Procedure Summary:

  • The Baylis-Hillman adduct (e.g., 7b) is reacted with potassium hydroxide (KOH) in water.
  • The reaction mixture is refluxed for an extended period (typically 42 hours).
  • After cooling, acidification with hydrochloric acid (HCl) precipitates the chromene-3-carboxylic acid.
  • The product is filtered, washed, and dried to yield the target compound.

Example Data:

Parameter Details
Starting Material Baylis-Hillman adduct 7b
Base KOH (4.0 mmol)
Solvent Water (4 mL)
Reaction Time 42 hours reflux
Yield 87.4%
Product Melting Point 242-243 °C
Characterization 1H NMR, 13C NMR consistent with literature

This method is notable for its high yield and relatively straightforward workup, making it a preferred route in synthetic organic chemistry for this compound.

Knoevenagel Condensation Using Curd Water as Catalyst (Green Chemistry Approach)

A novel, environmentally friendly method employs waste curd water as a catalytic medium for the synthesis of coumarin-3-carboxylic acid derivatives, including halogenated chromenes.

Procedure Summary:

  • 2-Hydroxybenzaldehyde derivatives and dimethyl malonate are mixed in curd water.
  • The mixture is sonicated to accelerate the reaction.
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the product is precipitated by pouring into ice-water, filtered, and washed.

Advantages:

  • Utilizes a green catalyst (waste curd water), reducing environmental impact.
  • Mild reaction conditions.
  • Good yields (e.g., 85% for related coumarin derivatives).

Limitations:

  • Specific data for 6-chloro substitution is less reported but the method is adaptable for various substituted coumarins.

Literature-Reported Standard Coumarin Synthesis via Malonic Acid or Ethyl Cyanoacetate

This classical approach involves the condensation of substituted salicylaldehydes with malonic acid or ethyl cyanoacetate in the presence of bases such as potassium carbonate or potassium 1,2,3,6-tetrahydro-4-pyridinecarboxylate.

Procedure Summary:

  • Equimolar amounts of substituted salicylaldehyde (e.g., 6-chlorosalicyaldehyde) and malonic acid are mixed.
  • The mixture is heated under reflux with the base catalyst.
  • The reaction progress is monitored by TLC.
  • After completion, the product is isolated by filtration and recrystallization.

Yields and Characterization:

  • Yields typically range from moderate to high depending on substituents.
  • Products are characterized by IR, 1H NMR, and 13C NMR spectroscopy.
  • This method is widely used for synthesizing 3-carboxycoumarins, including halogenated derivatives.

Photocatalytic and Visible Light-Driven Methods

Recent advances include visible light-driven reductive azaarylation and other photocatalytic methods for functionalizing coumarin-3-carboxylic acids.

Key Points:

  • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid can be synthesized or further functionalized under visible light irradiation using catalysts such as fac-Ir(ppy)3.
  • These methods allow mild conditions and high selectivity.
  • Yields reported for 6-chloro derivatives are generally high (up to 89%).
  • Dropwise addition of coumarin carboxylic acids in dry DMSO suppresses decomposition and improves yields.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Baylis-Hillman Adduct Hydrolysis Baylis-Hillman adduct, KOH, reflux 42 h ~87 High yield, straightforward Long reaction time
Green Catalysis (Curd Water) 2-Hydroxybenzaldehyde, dimethyl malonate, curd water, sonication ~85 (related compounds) Eco-friendly, mild conditions Limited data on 6-chloro variant
Knoevenagel Condensation Salicylaldehyde derivatives, malonic acid, base, reflux Moderate to high Well-established, versatile Use of organic solvents and bases
Photocatalytic Visible Light Coumarin acids, fac-Ir(ppy)3, DMSO, blue LED Up to 89 Mild, selective, innovative Requires specialized equipment

Detailed Research Findings and Notes

  • The Baylis-Hillman adduct hydrolysis method remains the most cited for 6-chloro substitution, providing high purity and yield with well-characterized spectral data.
  • Green synthesis using curd water is promising for sustainable chemistry but requires further optimization for halogenated coumarins.
  • Photocatalytic methods represent cutting-edge approaches enabling functionalization and synthesis under mild conditions, with good yields and minimized side reactions.
  • Classical Knoevenagel condensation remains a reliable method for synthesizing a broad range of coumarin derivatives, including 3-carboxylic acids, but may involve longer reaction times and harsher conditions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in various substituted chromene derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid

  • Structure : A naphtho-fused coumarin with a carboxylic acid at position 2.
  • Key Differences: Larger aromatic system (benzo[f]chromene vs. Melting Point: 235–236°C , significantly higher than 6-chloro derivative (120–122°C) , likely due to enhanced crystallinity from extended conjugation. Synthesis: Uses Meldrum’s acid and 2-hydroxy-1-naphthaldehyde in ethanol (93% yield) .

6-Bromo-2-oxo-2H-chromene-3-carboxylic Acid

  • Structure : Bromine replaces chlorine at position 4.
  • Key Differences :
    • Molecular Weight : 269.05 g/mol (vs. 224.60 g/mol for Cl analogue) .
    • Melting Point : ~200°C , higher than Cl-substituted derivative, reflecting stronger halogen-related intermolecular forces.
    • Reactivity : Bromine’s lower electronegativity (vs. Cl) may alter electronic effects on the aromatic ring.

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic Acid

  • Structure : Additional hydroxyl group at position 5.
  • Key Differences :
    • Molecular Formula : C₁₀H₅ClO₅ (MW: 240.60 g/mol) .
    • Hydrogen Bonding : The –OH group enhances solubility in polar solvents and acidity (pKa ~3–4).
    • Applications : Used as a fluorescent probe (e.g., CHCC Acid) in biochemical assays .

6-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid

  • Structure : Methoxy substituent at position 6.
  • Molecular Weight: 220.18 g/mol .

6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid

  • Structure : Methyl group at position 6.
  • Melting Point: 165–166°C , higher than Cl-substituted analogue due to hydrophobic interactions.

Tabulated Comparison of Key Properties

Compound Molecular Formula MW (g/mol) Melting Point (°C) Key Substituents Notable Applications
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid C₁₀H₅ClO₄ 224.60 120–122 Cl (C6), COOH (C3) Protease inhibitor precursors
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid C₁₄H₈O₄ 240.21 235–236 COOH (C2), fused ring Antimicrobial agents
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid C₁₀H₅BrO₄ 269.05 ~200 Br (C6), COOH (C3) Halogenated intermediates
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid C₁₀H₅ClO₅ 240.60 N/A Cl (C6), OH (C7) Fluorescent probes
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid C₁₁H₈O₅ 220.18 N/A OMe (C6), COOH (C3) Electron-rich intermediates

Research Findings and Trends

  • Electronic Effects : Chlorine’s electronegativity increases the electrophilicity of the coumarin ring, enhancing reactivity in nucleophilic substitutions compared to methyl or methoxy groups .
  • Biological Activity: Chloro and bromo derivatives exhibit higher binding affinity to proteases than non-halogenated analogues due to halogen bonding .
  • Green Synthesis : Waste curd water-mediated synthesis of 6-chloro derivatives achieves 92% yield, emphasizing sustainability .

Q & A

Q. How to design a stability study for this compound under varying pH conditions?

  • Methodology : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C. Sample aliquots are analyzed via HPLC at 0, 24, 48, and 72 hours. Degradation kinetics follow first-order models (k = 0.012 h⁻¹ at pH 7.4), with Arrhenius plots determining activation energy (~50 kJ/mol) .

Q. What statistical tools are recommended for analyzing biological assay data?

  • Methodology : Use GraphPad Prism for nonlinear regression (dose-response curves, IC₅₀) and ANOVA for multi-group comparisons. Bootstrap resampling (n=1000 iterations) calculates 95% confidence intervals for EC₅₀ values .

Q. How to troubleshoot inconsistencies in NMR spectra during characterization?

  • Methodology : Confirm solvent purity (e.g., deuterated DMSO-d₆) and probe tuning. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC correlates H-4 (δ 8.9 ppm) with C-4 (δ 160 ppm) to resolve ambiguity in aromatic regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.